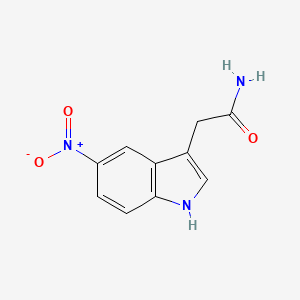
5-Nitro-1H-indole-3-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-indole-3-acetamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indole-3-acetamide typically involves the nitration of 1H-indole-3-acetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-indole-3-acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: 5-Amino-1H-indole-3-acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Nitro-1H-indole-3-acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indole-3-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
5-Nitroindole: Similar structure but lacks the acetamide group.
1H-Indole-3-acetamide: Lacks the nitro group but has the acetamide group.
5-Amino-1H-indole-3-acetamide: Reduced form of 5-Nitro-1H-indole-3-acetamide.
Uniqueness: this compound is unique due to the presence of both the nitro and acetamide groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1044772-43-1 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9N3O3/c11-10(14)3-6-5-12-9-2-1-7(13(15)16)4-8(6)9/h1-2,4-5,12H,3H2,(H2,11,14) |
InChI Key |
UBQKJSYEDMRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


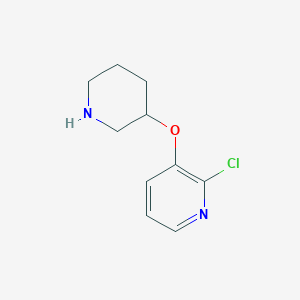
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
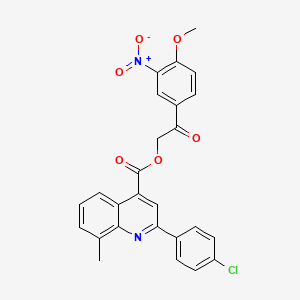


![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
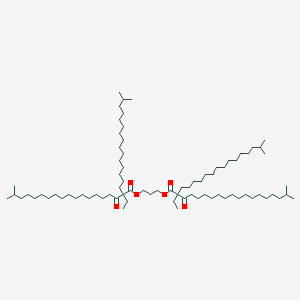
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
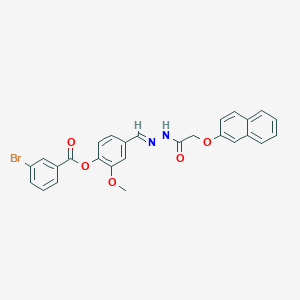
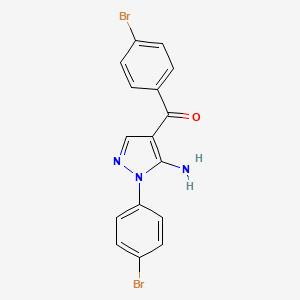
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
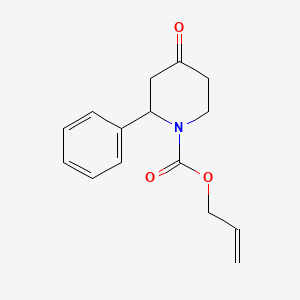
![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

